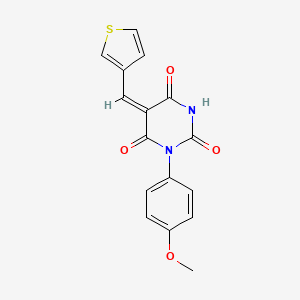![molecular formula C16H15F2NO3 B4849582 N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide
Übersicht
Beschreibung
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide, commonly known as DFB or DFB-OMe, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that belongs to the class of benzamide derivatives and is widely used as a tool compound in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of DFB-OMe involves the inhibition of TRPV1 ion channel activity by binding to a specific site on the channel protein. This binding results in the blockade of ion flux through the channel, which leads to the inhibition of pain and inflammation. DFB-OMe has also been shown to modulate the activity of other ion channels such as TRPA1 and TRPM8, which are involved in sensory perception and thermoregulation.
Biochemical and Physiological Effects
DFB-OMe has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been demonstrated to inhibit the release of inflammatory mediators such as prostaglandins and cytokines in various cell types. DFB-OMe has also been shown to reduce pain and inflammation in animal models of various diseases such as arthritis, neuropathic pain, and cancer pain. Additionally, DFB-OMe has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
DFB-OMe has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of TRPV1, which makes it a valuable tool for studying the role of this ion channel in various physiological and pathological conditions. DFB-OMe is also stable and easy to handle, which makes it suitable for use in various in vitro and in vivo experiments. However, DFB-OMe has some limitations as a research tool. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, DFB-OMe has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DFB-OMe. One direction is to investigate the potential therapeutic applications of DFB-OMe in various diseases such as pain, inflammation, and cancer. Another direction is to explore the structure-activity relationship of DFB-OMe and develop more potent and selective TRPV1 inhibitors. Additionally, the role of TRPV1 in various physiological and pathological conditions needs to be further elucidated, and DFB-OMe can be a valuable tool in these studies. Finally, the off-target effects of DFB-OMe need to be further characterized to understand its mechanism of action fully.
Conclusion
In conclusion, DFB-OMe is a small molecule that has significant scientific research applications. It is a potent and selective inhibitor of TRPV1 ion channel, which makes it a valuable tool for studying the role of this ion channel in various physiological and pathological conditions. DFB-OMe has several advantages as a research tool, including stability and ease of handling. However, it also has some limitations, including poor solubility and off-target effects. Future research on DFB-OMe can lead to the development of novel therapeutic agents and a better understanding of the role of TRPV1 in various diseases.
Wissenschaftliche Forschungsanwendungen
DFB-OMe has been extensively used as a research tool in various scientific fields such as cancer research, neurobiology, and pharmacology. It is a potent and selective inhibitor of the TRPV1 ion channel, which is involved in pain sensation, inflammation, and thermoregulation. DFB-OMe has been shown to block the activation of TRPV1 by capsaicin, the active ingredient in chili peppers, and other agonists. This property of DFB-OMe makes it a valuable tool for studying the role of TRPV1 in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-10-4-3-5-11(8-10)15(20)19-12-6-7-13(22-16(17)18)14(9-12)21-2/h3-9,16H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPBRALAGYSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B4849504.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)
![3-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849533.png)

![methyl 10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4849543.png)
![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4849567.png)
![5-(2,4-dichlorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4849575.png)
![tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4849583.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)

![5-{3-bromo-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849602.png)